(2-Adamantylmethyl)amine hydrochloride
Overview
Description
“(2-Adamantylmethyl)amine hydrochloride” is a chemical compound with the molecular formula C11H20ClN . It has gained significant interest in scientific research due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of amines, including “(2-Adamantylmethyl)amine hydrochloride”, is similar to the bonding in ammonia. The nitrogen atom is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis
Amines, including “(2-Adamantylmethyl)amine hydrochloride”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .Scientific Research Applications
Organic Synthesis
In organic synthesis, (2-Adamantylmethyl)amine hydrochloride can serve as a building block for the construction of complex molecules. Its stability and reactivity make it a valuable intermediate for synthesizing a wide range of organic compounds, including pharmaceuticals and polymers .
Diamondoid Synthesis
Finally, (2-Adamantylmethyl)amine hydrochloride can be used in the synthesis of diamondoids, which are diamond-like polymers. These materials have applications in electronics and photonics due to their exceptional hardness and thermal conductivity .
Mechanism of Action
Target of Action
(2-Adamantylmethyl)amine hydrochloride, also known as Amantadine, primarily targets the dopaminergic system . It is used to treat dyskinesia in Parkinson’s patients receiving levodopa, as well as extrapyramidal side effects of medications .
Mode of Action
It has been shown to cause anincrease in dopamine release in the animal brain .
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain, leading to an increase in the synthesis and release of dopamine . This results in improved motor function in patients with Parkinson’s disease and a reduction in extrapyramidal side effects caused by certain medications .
Result of Action
The result of the action of (2-Adamantylmethyl)amine hydrochloride is an increase in dopamine release in the brain . This leads to improved motor function in patients with Parkinson’s disease and a reduction in extrapyramidal side effects caused by certain medications .
properties
IUPAC Name |
2-adamantylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7;/h7-11H,1-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZVTHBQOZBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507369 | |
Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Adamantylmethyl)amine hydrochloride | |
CAS RN |
79671-78-6 | |
Record name | NSC193429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | adamantan-2-ylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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